molecular formula C14H12BrFN4O2 B2579667 8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377051-91-7

8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2579667
CAS No.: 377051-91-7
M. Wt: 367.178
InChI Key: WYUZGGAZJIKRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated purine dione derivative featuring a 4-fluorobenzyl group at position 7 and methyl groups at positions 1 and 2. Its structural framework is optimized for interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.

Properties

IUPAC Name

8-bromo-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZGGAZJIKRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Fluorobenzylation: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3).

    Methylation: The methyl groups at the 1 and 3 positions are introduced using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the compound.

    Quality Control: Rigorous testing to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purines.

Scientific Research Applications

8-Bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking normal biological processes.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 4-fluorobenzyl moiety distinguishes this compound from analogs with alternative arylalkyl or halogenated benzyl groups:

Compound Name Position 7 Substituent Key Properties/Activities
8-Bromo-7-(4-fluorobenzyl)-1,3-dimethyl-... 4-Fluorobenzyl Enhanced lipophilicity; potential CNS targeting
7-Benzyl-8-bromo-1,3-dimethyl-... () Benzyl Lower halogen-induced electronic effects; reduced receptor affinity compared to halogenated analogs
8-Bromo-7-(3-chlorobenzyl)-3-methyl-... () 3-Chlorobenzyl Increased steric bulk; chlorine’s electron-withdrawing effects may alter receptor binding
7-(tert-Butylbenzyl)-1,3-dimethyl-... () tert-Butylbenzyl High steric hindrance; likely reduced solubility but improved metabolic stability

Key Insight: Fluorine’s electronegativity and small atomic radius in the 4-fluorobenzyl group optimize ligand-receptor interactions without excessive steric bulk, making it superior to non-halogenated or bulkier substituents .

Substituent Variations at Position 8

The bromine atom at position 8 is critical for receptor affinity. Analogous compounds with alkoxy or amino groups at this position exhibit distinct pharmacological profiles:

Compound Name Position 8 Substituent Receptor Affinity/Activity
8-Bromo-7-(4-fluorobenzyl)-1,3-dimethyl-... Bromo High 5-HT6/D2 receptor affinity
8-Alkoxy-1,3-dimethyl-... () Alkoxy (e.g., propoxy) Moderate 5-HT1A agonism; reduced D2 activity
8-Amino-3,7-dimethyl-... () Amino Antagonistic 5-HT1A activity; variable D2 modulation

Key Insight: Bromine’s lipophilicity and size enhance binding to 5-HT6 and D2 receptors compared to smaller or polar substituents like amino or alkoxy groups .

Methylation Patterns (Positions 1, 3, and 7)

Methylation at positions 1 and 3 contrasts with analogs methylated at 3 and 7:

Compound Name Methylation Pattern Biological Relevance
8-Bromo-7-(4-fluorobenzyl)-1,3-dimethyl-... 1,3-Dimethyl Flexible N7 position for benzyl substitution; moderate steric effects
3,7-Dimethyl-1H-purine-2,6-dione derivatives () 3,7-Dimethyl Optimal 5-HT6/D2 affinity due to rigid core conformation
1,3,7-Trimethyl-8-bromo-... () 1,3,7-Trimethyl Reduced CNS activity due to excessive methylation

Key Insight : The 1,3-dimethyl configuration allows for adaptable binding to receptor pockets, whereas 3,7-dimethyl analogs exhibit higher rigidity, favoring specific receptor conformations .

Research Implications

This compound’s structural features position it as a promising candidate for CNS disorders. Comparative studies suggest that:

  • The 4-fluorobenzyl group improves target selectivity over 3-chlorobenzyl analogs .
  • Bromine at position 8 is indispensable for maintaining high receptor affinity .
  • Further optimization could involve modifying the benzyl group’s halogen position (e.g., 2-fluoro vs. 4-fluoro) to fine-tune pharmacokinetics .

Biological Activity

8-Bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structure incorporates a bromine atom and a fluorobenzyl group, which are significant for its biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

  • Molecular Formula : C14H12BrFN4O2
  • Molecular Weight : 365.17 g/mol
  • CAS Number : 377051-91-7

Biological Activity

The biological activity of this compound has been explored primarily in relation to its effects on various biological pathways and potential therapeutic uses.

Research indicates that this compound acts on multiple targets within cellular pathways:

  • Adenosine Receptors : It exhibits affinity for adenosine receptors, particularly A2A and A3 subtypes, influencing processes such as inflammation and immune response.
  • Inhibition of Enzymes : The compound may inhibit certain enzymes involved in purine metabolism, which can affect cellular energy levels and signaling pathways.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Animal models have shown that this compound can reduce inflammation by modulating cytokine production and inhibiting leukocyte migration.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Anticancer Efficacy

A study published in Bioorganic Chemistry evaluated the anticancer properties of the compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The authors reported that the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Inflammation Model

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This suggests its potential utility in treating inflammatory diseases.

Data Summary Table

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in MCF-7 cellsBioorganic Chemistry Study
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in miceInflammation Model Study
NeuroprotectiveModulates neurotransmitter systemsPreliminary Neuroprotection Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.